Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-7-5-6-8-14(12)22(25)26)18-13(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |
InChI Key |
CGNRGBIADYYMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Reaction Framework
The target compound belongs to the polyhydroquinoline family, synthesized via a one-pot Hantzsch reaction. This involves the condensation of four components:
-
1,3-Dicarbonyl compound (e.g., dimedone, 5,5-dimethylcyclohexane-1,3-dione)
-
Aldehyde (2-nitrobenzaldehyde)
-
Ammonium acetate (as a nitrogen source)
-
β-Keto ester (methyl acetoacetate)
The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization steps, facilitated by acid catalysts. The nitro group at the ortho position on the phenyl ring introduces steric and electronic effects, necessitating careful optimization of reaction conditions.
Catalytic Systems and Optimization
Ionic Liquid Catalysts
The ionic liquid [H₂-DABCO][HSO₄]₂ enables efficient synthesis under ambient conditions. A typical procedure involves:
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Catalyst loading : 30 mg (0.097 mmol) per 0.5 mmol substrate
-
Solvent : Ethanol (3–4 mL)
-
Temperature : Room temperature (25°C)
-
Reaction time : 10–15 minutes
This method avoids column chromatography, with products purified via recrystallization from ethanol.
Sulfonated Cellulose Catalysts
Cell-Pr-NHSO₃H, a biodegradable catalyst, achieves high yields under reflux:
-
Catalyst loading : 0.05 g (0.0076 mmol)
-
Solvent : Ethanol (4 mL)
-
Temperature : 80°C (reflux)
-
Reaction time : 30–60 minutes
This system is recyclable for up to five cycles without significant activity loss.
Gadolinium Triflate [Gd(OTf)₃]
Gd(OTf)₃ offers mild Lewis acid catalysis:
-
Catalyst loading : 5 mol%
-
Solvent : Ethanol
-
Temperature : Ambient (25°C)
-
Reaction time : 2–3 hours
Synthetic Procedure and Characterization
Stepwise Protocol
-
Reagents :
-
Dimedone (1.40 g, 10 mmol)
-
2-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Methyl acetoacetate (1.16 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Catalyst (e.g., [H₂-DABCO][HSO₄]₂, 30 mg)
-
-
Procedure :
Spectroscopic Data
-
IR (KBr) : 3275 cm⁻¹ (NH), 1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (cyclohexanone C=O).
-
¹H NMR (CDCl₃, 300 MHz) :
-
¹³C NMR (CDCl₃, 75 MHz) : δ 195.2 (C=O), 167.8 (COO), 148.3 (C-NO₂), 30.2 (quaternary C).
Comparative Analysis of Methods
Challenges and Modifications
-
Steric Hindrance : The ortho-nitro group slows reaction kinetics compared to para-substituted analogs. Increasing catalyst loading to 40 mg improves yields.
-
Solvent Effects : Ethanol outperforms water or ethanol-water mixtures due to better solubility of nitroaromatic intermediates.
-
Scale-Up : Gram-scale synthesis (10 mmol) retains 92% yield, confirming industrial viability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogues include substituents at position 4 (aryl groups) and the ester moiety (methyl, ethyl, phenethyl). A comparison is summarized below:
Crystallographic and Hydrogen-Bonding Patterns
- Ethyl 4-Phenyl Analogue : Crystallizes in the triclinic space group P1, with a hydrogen-bonded chain motif (N–H···O interactions) stabilizing the lattice . Bond lengths (e.g., C–C = 1.523–1.524 Å) and angles (e.g., C–O–C = 104.6°) align with typical tetrahedral geometry .
- Chromene-Substituted Derivative : Expected to exhibit extended π-π stacking due to the planar chromene group, though crystallographic data are unavailable .
- Methoxy-Substituted Derivative : The methoxy group may participate in C–H···O hydrogen bonds, as seen in similar DHPs .
Biological Activity
Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.4 g/mol. Its structure features a hexahydroquinoline core with various substituents that may influence its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related cellular damage. The presence of nitrophenyl groups in the structure may enhance its electron-donating ability and free radical scavenging capacity.
Enzyme Inhibition Studies
Inhibition of specific enzymes has been a focal point in evaluating the biological activity of this compound. Notably:
-
Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that this compound may exhibit similar inhibitory effects.
Enzyme Activity (IC50) AChE 0.466 ± 0.121 μM BChE 1.89 ± 0.05 μM
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported varying degrees of antibacterial and antifungal activities against several pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved viability when treated with methyl derivatives similar to the target compound.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited effective antimicrobial properties against Gram-positive and Gram-negative bacteria.
Q & A
Basic: What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols, with the Hantzsch dihydropyridine synthesis being a common starting point. A modified approach involves condensation of dimedone, 2-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol under reflux (70–80°C for 6–8 hours), achieving yields of ~65–75% . Key variables include:
- Catalyst choice : L-glutamine or cobalt salts improve cyclization efficiency .
- Solvent selection : Ethanol enhances solubility of intermediates, while solvent-free conditions reduce purification steps .
- Temperature control : Prolonged reflux (>10 hours) may degrade nitro groups, reducing yield .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
X-ray crystallography (e.g., triclinic P1 space group, a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) confirms the bicyclic hexahydroquinoline core and substituent geometry . Complementary techniques:
- NMR : H and C NMR identify methyl (δ 1.2–1.4 ppm), carbonyl (δ 170–175 ppm), and aromatic proton signals (δ 7.3–8.1 ppm) .
- FTIR : Stretching vibrations at 1680–1700 cm (C=O), 1520 cm (NO), and 1240 cm (C-O ester) .
Basic: How is preliminary biological activity screening conducted for this compound?
Initial screens focus on antimicrobial and enzyme modulation assays :
- Antibacterial : Disk diffusion against S. aureus and E. coli (10–50 µg/mL), with zone-of-inhibition comparisons to controls .
- Calcium channel modulation : Fluorometric assays using HEK-293 cells transfected with Cav1.2 channels, measuring IC values .
- Antioxidant activity : DPPH radical scavenging at 0.1–1 mM concentrations .
Advanced: How can reaction mechanisms for substituent modifications (e.g., nitro group reduction) be elucidated?
The nitro group at the 2-nitrophenyl moiety undergoes selective reduction using SnCl/HCl (ethanol, 50°C, 4 hours) to yield an amine derivative. Mechanistic studies involve:
- TLC monitoring : Track intermediate formation at 30-minute intervals.
- Isotopic labeling : N-labeled ammonium acetate traces nitrogen migration during cyclization .
- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values (e.g., calcium channel inhibition ranging from 10–50 µM) may arise from:
- Assay variability : Use standardized protocols (e.g., FLIPR Calcium 6 Assay Kit) .
- Purity differences : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility factors : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .
Advanced: What strategies are used for structure-activity relationship (SAR) studies?
SAR focuses on modifying the 2-nitrophenyl and ester groups :
- Nitro positional isomers : Compare 2-nitro vs. 3-nitro derivatives in antimicrobial assays .
- Ester chain length : Replace methyl with ethyl/pentyl esters to assess lipophilicity (logP) effects on membrane permeability .
- Quinoline core saturation : Test fully aromatic vs. hexahydro variants for target binding affinity .
Advanced: How can computational modeling guide experimental design?
Molecular docking (AutoDock Vina) predicts binding to bacterial DNA gyrase (PDB: 1KZN) and calcium channels. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*) .
- Binding site analysis : Identify hydrophobic pockets accommodating trimethyl groups and hydrogen bonds with the nitro moiety .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
Advanced: What are common pitfalls in scaling up synthesis, and how are they mitigated?
Yield drops (>20%) during scale-up often result from:
- Incomplete cyclization : Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate ring closure .
- Nitro group instability : Replace SnCl with catalytic hydrogenation (H, Pd/C) for milder reduction .
- Purification challenges : Employ flash chromatography (hexane/EtOAc 3:1) over recrystallization .
Advanced: How to analyze stereochemical outcomes in derivatives?
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves enantiomers of dihydroquinoline derivatives. Absolute configuration is confirmed via:
- Circular dichroism (CD) : Compare Cotton effects with known standards .
- X-ray anomalous dispersion : Refine Flack parameters to assign R/S configurations .
Advanced: What role does the 2-nitrophenyl group play in redox behavior?
The nitro group participates in pH-dependent redox cycling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
